

AR-C102222: A Technical Guide to a Selective iNOS Inhibitor

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For Researchers, Scientists, and Drug Development Professionals

Abstract

AR-C102222 is a potent and highly selective inhibitor of inducible nitric oxide synthase (iNOS), a key enzyme implicated in various inflammatory and neuropathic pain states. This technical guide provides a comprehensive overview of the chemical structure, properties, and pharmacological profile of AR-C102222. Detailed methodologies for key in vitro and in vivo experiments are presented to facilitate further research and development. Additionally, signaling pathways and experimental workflows are visually represented to enhance understanding of its mechanism of action and experimental application.

Chemical Structure and Properties

AR-C102222, a member of the spirocyclic fluoropiperidine quinazoline class of compounds, exhibits a unique chemical architecture that contributes to its high selectivity for iNOS.[1] The chemical identity and physicochemical properties of **AR-C102222** hydrochloride are summarized in the table below.



Property	Value	Reference	
IUPAC Name	5-((5',8'-difluoro-4'-imino-3',4'-dihydro-1'H-spiro[piperidine-4,2'-quinazolin]-1-yl)carbonyl)picolinonitrilehydrochloride	[2][3]	
CAS Number	253771-21-0	[1]	
Molecular Formula	C19H16F2N6O · HCl	[3]	
Molecular Weight	418.83 g/mol	[3]	
Canonical SMILES	FC1=C(C(N2)=N)C(NC32CCN (C(C4=CN=C(C#N)C=C4)=O) CC3)=C(F)C=C1.Cl	[3]	
Physical Appearance	Solid		
Solubility	Soluble in DMSO	[3]	

Pharmacological Properties

AR-C102222 is a potent, competitive, and orally active inhibitor of inducible nitric oxide synthase (iNOS).[4] Its high selectivity for iNOS over the endothelial (eNOS) and neuronal (nNOS) isoforms minimizes the risk of side effects associated with non-selective NOS inhibition.

Mechanism of Action

AR-C102222 selectively binds to the active site of the iNOS enzyme, competitively inhibiting the conversion of L-arginine to L-citrulline and nitric oxide (NO). The overproduction of NO by iNOS is a key pathological feature in many inflammatory diseases and pain states. By selectively targeting iNOS, **AR-C102222** effectively reduces the excessive NO levels associated with these conditions.

In Vitro Potency and Selectivity



The inhibitory activity of **AR-C102222** against nitric oxide synthase isoforms has been determined in various in vitro assays.

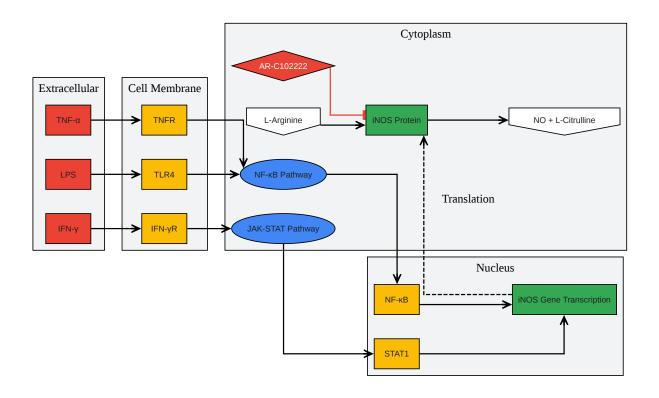
Enzyme	IC ₅₀	Selectivity vs. iNOS	Reference
Human iNOS	37 nM	-	
Human eNOS	>100 μM	>2700-fold	_
Human nNOS	1.9 μΜ	~51-fold	-

Note: IC₅₀ values represent the concentration of the inhibitor required to reduce enzyme activity by 50%.

Signaling Pathway

The induction of iNOS is a complex process triggered by pro-inflammatory stimuli such as lipopolysaccharide (LPS) and cytokines like interferon-gamma (IFN- γ) and tumor necrosis factor-alpha (TNF- α). These stimuli activate intracellular signaling cascades, primarily involving the NF- κ B and JAK-STAT pathways, which converge on the iNOS gene promoter to initiate transcription and subsequent translation of the iNOS enzyme. **AR-C102222** acts downstream by directly inhibiting the enzymatic activity of the translated iNOS protein.





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Figure 1. Simplified iNOS signaling pathway and the inhibitory action of AR-C102222.

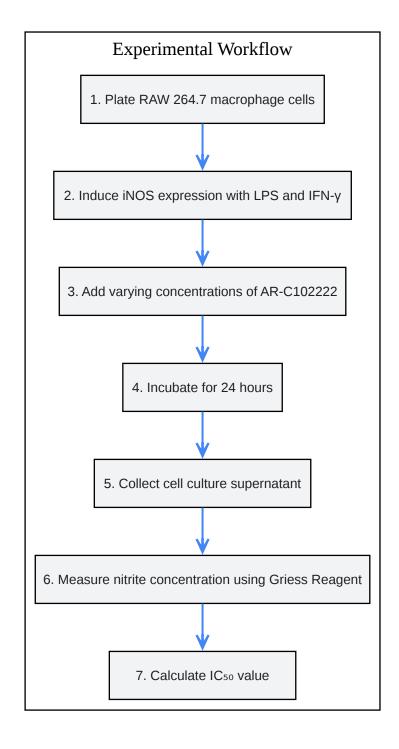
Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the activity of **AR-C102222**.

In Vitro iNOS Inhibition Assay

This protocol describes a common method for determining the inhibitory potency of compounds against iNOS using a cell-based assay.[5]





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Figure 2. Workflow for the in vitro iNOS inhibition assay.

Methodology:

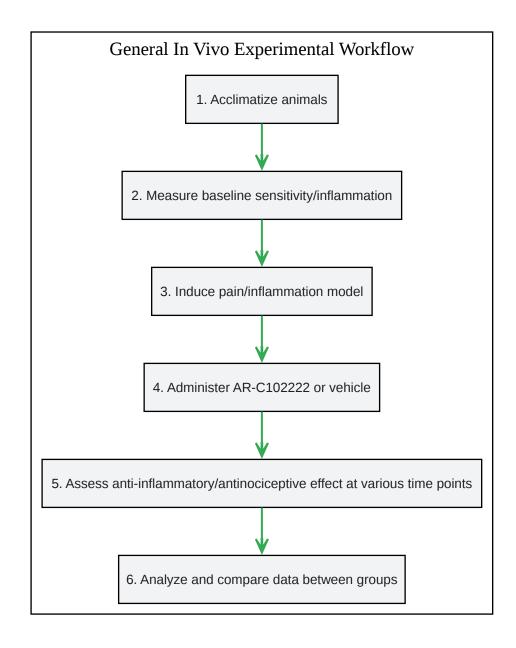


- Cell Culture: RAW 264.7 murine macrophage cells are seeded in 96-well plates at a density of 5 x 10⁴ cells/well and allowed to adhere overnight.
- iNOS Induction: The cell culture medium is replaced with fresh medium containing lipopolysaccharide (LPS; 1 μ g/mL) and interferon-gamma (IFN- γ ; 10 U/mL) to induce the expression of iNOS.
- Inhibitor Addition: **AR-C102222** is dissolved in a suitable solvent (e.g., DMSO) and added to the wells at various concentrations. A vehicle control (solvent only) is also included.
- Incubation: The plates are incubated for 24 hours at 37°C in a humidified atmosphere of 5% CO₂.
- Nitrite Quantification (Griess Assay):
 - \circ After incubation, 100 μL of the cell culture supernatant is transferred to a new 96-well plate.
 - \circ 100 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) is added to each well.
 - The plate is incubated at room temperature for 10 minutes, protected from light.
 - The absorbance at 540 nm is measured using a microplate reader.
 - A standard curve using known concentrations of sodium nitrite is prepared to quantify the nitrite concentration in the samples.
- Data Analysis: The percentage of iNOS inhibition is calculated for each concentration of AR-C102222 relative to the vehicle control. The IC₅₀ value is then determined by non-linear regression analysis.

In Vivo Anti-Inflammatory and Antinociceptive Models

AR-C102222 has demonstrated significant anti-inflammatory and antinociceptive effects in various rodent models.[6]





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Figure 3. General workflow for in vivo pain and inflammation models.

4.2.1. Arachidonic Acid-Induced Ear Edema in Mice[7][8][9][10][11]

This model assesses the anti-inflammatory activity of a compound.

Procedure:



- A solution of arachidonic acid (e.g., 2 mg in 20 μL of acetone) is applied topically to the inner and outer surfaces of one ear of a mouse.
- AR-C102222 (e.g., 100 mg/kg) or vehicle is administered orally (p.o.) 1 hour before the arachidonic acid application.
- The thickness of both ears is measured using a digital caliper at various time points (e.g.,
 1, 2, and 4 hours) after arachidonic acid application.
- Endpoint: The difference in ear thickness between the arachidonic acid-treated ear and the
 contralateral ear is calculated as a measure of edema. The percentage inhibition of edema
 by AR-C102222 is determined by comparing with the vehicle-treated group.
- 4.2.2. Freund's Complete Adjuvant (FCA)-Induced Hyperalgesia in Rats[12][13][14][15]

This model is used to evaluate the efficacy of a compound against inflammatory pain.

- Procedure:
 - \circ A subcutaneous injection of FCA (e.g., 100 μ L) is administered into the plantar surface of one hind paw of a rat.
 - AR-C102222 (e.g., 100 mg/kg, p.o.) or vehicle is administered at a specific time point after FCA injection (e.g., 24 hours).
 - Mechanical hyperalgesia is assessed by measuring the paw withdrawal threshold to a mechanical stimulus (e.g., using von Frey filaments or a Randall-Selitto apparatus) at various time points after drug administration.
- Endpoint: An increase in the paw withdrawal threshold in the **AR-C102222**-treated group compared to the vehicle-treated group indicates an antinociceptive effect.
- 4.2.3. Acetic Acid-Induced Writhing in Mice[16][17][18][19][20]

This is a model of visceral pain.

• Procedure:



- AR-C102222 (e.g., 100 mg/kg, p.o.) or vehicle is administered 1 hour before the induction of writhing.
- An intraperitoneal (i.p.) injection of a dilute solution of acetic acid (e.g., 0.6% in saline, 10 mL/kg) is administered.
- The number of writhes (a characteristic stretching and constriction of the abdomen and extension of the hind limbs) is counted for a defined period (e.g., 20 minutes) starting 5 minutes after the acetic acid injection.
- Endpoint: A reduction in the number of writhes in the **AR-C102222**-treated group compared to the vehicle-treated group indicates an analgesic effect.
- 4.2.4. L5 Spinal Nerve Ligation (SNL) Model of Neuropathic Pain in Rats[21][22][23][24]

This model mimics neuropathic pain caused by nerve injury.

- Procedure:
 - Under anesthesia, the L5 spinal nerve is tightly ligated.
 - After a recovery period to allow for the development of neuropathic pain behaviors (e.g., 7-14 days), AR-C102222 (e.g., 30 mg/kg, i.p.) or vehicle is administered.
 - Tactile allodynia is assessed by measuring the paw withdrawal threshold to a non-noxious mechanical stimulus (e.g., von Frey filaments) at various time points after drug administration.
- Endpoint: An increase in the paw withdrawal threshold in the **AR-C102222**-treated group compared to the vehicle-treated group indicates an anti-allodynic effect.
- 4.2.5. Hindpaw Incision Model of Post-Operative Pain in Rats[25][26][27][28][29]

This model simulates post-operative pain.

Procedure:



- Under anesthesia, a 1 cm longitudinal incision is made through the skin, fascia, and muscle of the plantar surface of one hind paw.
- AR-C102222 (e.g., 30 mg/kg, i.p.) or vehicle is administered after the surgical procedure.
- Tactile allodynia is assessed by measuring the paw withdrawal threshold to a mechanical stimulus (e.g., von Frey filaments) at various time points after drug administration.
- Endpoint: An increase in the paw withdrawal threshold in the AR-C102222-treated group compared to the vehicle-treated group indicates an analgesic effect.

Conclusion

AR-C102222 is a valuable research tool for investigating the role of iNOS in various pathological conditions. Its high potency and selectivity make it a promising lead compound for the development of novel therapeutics for inflammatory diseases and neuropathic pain. The detailed experimental protocols provided in this guide are intended to facilitate the design and execution of further studies to explore the full therapeutic potential of AR-C102222 and related iNOS inhibitors.

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